molecular formula C18H20N2 B11708595 6-(4-Hexylphenyl)pyridine-3-carbonitrile

6-(4-Hexylphenyl)pyridine-3-carbonitrile

Cat. No.: B11708595
M. Wt: 264.4 g/mol
InChI Key: DVIYKGLTUMOVDM-UHFFFAOYSA-N
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Description

6-(4-Hexylphenyl)pyridine-3-carbonitrile is a chemical compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a hexyl group attached to the phenyl ring, which is further connected to a pyridine ring with a carbonitrile group at the 3-position. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Hexylphenyl)pyridine-3-carbonitrile can be achieved through a multi-step process. One common method involves the reaction of an acetophenone oxime, aldehyde, and malononitrile under solvent-free conditions. This method does not require any catalyst and involves heating the mixture to obtain the desired product in good to high yields .

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as solvent-free reactions, can make the industrial production more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

6-(4-Hexylphenyl)pyridine-3-carbonitrile undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using suitable reducing agents to obtain reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups on the pyridine or phenyl ring are replaced with other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired reaction and product .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted pyridine or phenyl derivatives .

Scientific Research Applications

6-(4-Hexylphenyl)pyridine-3-carbonitrile has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-(4-Hexylphenyl)pyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, in fluorescence spectroscopy, the compound acts as a fluorescent probe, emitting light upon excitation and allowing the monitoring of various processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

6-(4-Hexylphenyl)pyridine-3-carbonitrile is unique due to its specific structural features, such as the hexyl group on the phenyl ring and the carbonitrile group on the pyridine ring.

Properties

Molecular Formula

C18H20N2

Molecular Weight

264.4 g/mol

IUPAC Name

6-(4-hexylphenyl)pyridine-3-carbonitrile

InChI

InChI=1S/C18H20N2/c1-2-3-4-5-6-15-7-10-17(11-8-15)18-12-9-16(13-19)14-20-18/h7-12,14H,2-6H2,1H3

InChI Key

DVIYKGLTUMOVDM-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC1=CC=C(C=C1)C2=NC=C(C=C2)C#N

Origin of Product

United States

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